Cas no 863445-38-9 (N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide)
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide
- 1,3-Benzodioxole-5-carboxamide, N-(4-bromophenyl)-N-(2,3-dihydro-1,1-dioxido-3-thienyl)-
- N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1,3-benzodioxole-5-carboxamide
- SMR000806081
- F0678-1384
- N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- CHEMBL1894497
- HMS2966I15
- MLS001167300
- HMS1651E21
- 863445-38-9
- AKOS024595757
-
- Inchi: 1S/C18H14BrNO5S/c19-13-2-4-14(5-3-13)20(15-7-8-26(22,23)10-15)18(21)12-1-6-16-17(9-12)25-11-24-16/h1-9,15H,10-11H2
- InChI Key: ZYHMTSKJJXPXGK-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(C(N(C3=CC=C(Br)C=C3)C3C=CS(=O)(=O)C3)=O)C=C2OC1
Computed Properties
- Exact Mass: 434.97761g/mol
- Monoisotopic Mass: 434.97761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 668
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 81.3Ų
Experimental Properties
- Density: 1.685±0.06 g/cm3(Predicted)
- Boiling Point: 675.7±55.0 °C(Predicted)
- pka: -2.14±0.20(Predicted)
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide Pricemore >>
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| Life Chemicals | F0678-1384-2μmol |
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863445-38-9 | 90%+ | 3mg |
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863445-38-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS No. 863445-38-9): An Overview
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS No. 863445-38-9) is a complex organic compound with significant potential in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromophenyl group, a dioxo-thiophene moiety, and a benzodioxole scaffold. These structural elements contribute to its diverse biological activities and make it an interesting candidate for further investigation.
The bromophenyl group is a common substituent in many bioactive compounds due to its ability to modulate the pharmacological properties of the molecule. In the context of N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide, this group may play a crucial role in enhancing the compound's binding affinity to specific receptors or enzymes. Recent studies have shown that brominated compounds can exhibit potent anti-inflammatory and antitumor activities, making them valuable leads for drug discovery.
The dioxo-thiophene moiety is another key structural feature of this compound. Thiophenes are heterocyclic compounds that are widely used in the synthesis of pharmaceuticals due to their biological activities and synthetic versatility. The presence of the dioxo group in the thiophene ring can significantly influence the electronic properties of the molecule, potentially enhancing its reactivity and stability. This structural motif has been associated with various biological activities, including antiviral, antibacterial, and anticancer properties.
The benzodioxole scaffold is a well-known privileged structure in medicinal chemistry. It is found in numerous natural products and synthetic compounds with diverse biological activities. The benzodioxole ring system is known for its ability to interact with various biological targets, such as enzymes and receptors. In the case of N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide, the benzodioxole moiety may contribute to its potential therapeutic effects by facilitating interactions with specific biomolecules.
Recent research has focused on exploring the biological activities of N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has demonstrated significant antitumor activity against various cancer cell lines, including breast cancer and colon cancer cells. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases and cancer.
Furthermore, the pharmacokinetic properties of N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide have been investigated to assess its suitability as a drug candidate. Preliminary studies indicate that it has favorable oral bioavailability and metabolic stability. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain its therapeutic effects over an extended period.
In conclusion, N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS No. 863445-38-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its properties for clinical use.
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